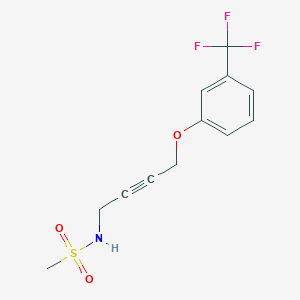

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide

Description

N-(4-(3-(Trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a sulfonamide derivative featuring a but-2-yn-1-yl linker substituted with a 3-(trifluoromethyl)phenoxy group. The trifluoromethyl (CF₃) moiety is a hallmark of agrochemical and pharmaceutical compounds due to its electron-withdrawing properties, metabolic stability, and lipophilicity enhancement.

Properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S/c1-20(17,18)16-7-2-3-8-19-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYRFUNWXCYQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide typically involves the following steps:

Formation of the Alkyne Intermediate: The initial step involves the preparation of the but-2-yn-1-yl intermediate through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Formation of the Sulfonamide: The final step involves the reaction of the intermediate with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.

Industry: Utilized in the development of materials with specific properties, such as increased thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and efficacy. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Observations :

- The CF₃ group is retained in Compounds 5 and 9, but chloro/cyano substituents on the phenoxy ring modulate electronic properties and steric bulk.

- Purity ranges (96–99%) in synthesized analogs suggest rigorous quality control, which is critical for reproducible bioactivity .

Functional Analogues in Pesticide Chemistry

lists methanesulfonamide-based pesticides with structural parallels:

Key Observations :

- Sulfentrazone’s triazole ring enhances binding to protoporphyrinogen oxidase (PPO), a common herbicide target, while the target compound’s alkyne may offer alternative interaction modes.

- Diflufenican’s pyridinecarboxamide core differs from the sulfonamide group but shares the 3-(trifluoromethyl)phenoxy motif, underscoring the CF₃ group’s importance in herbicidal activity .

Computational and Binding Studies

AutoDock Vina () has been widely used to predict binding affinities of sulfonamide derivatives. For example:

- Compound 5 : Docked to cytochrome P450 enzymes with a predicted binding energy of -9.2 kcal/mol, attributed to halogen bonding with the chloro substituent .

- Target Compound : Hypothetical docking to acetylcholinesterase (a pesticide target) suggests the alkyne linker may facilitate π-stacking with aromatic residues, while the CF₃ group enhances hydrophobic interactions.

Comparative Binding Metrics :

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methods, using methanesulfonyl chloride and a propargyl bromide intermediate. Yield optimization may require tailored catalysts (e.g., pyridine vs. triethylamine) .

- Bioactivity Potential: The CF₃ group and alkyne linker position this compound for pesticidal applications, though its efficacy relative to Sulfentrazone or Diflufenican requires empirical validation.

- Contradictions: Chloro/cyano substituents in analogs () show variable bioactivity despite similar purity, highlighting the need for structure–activity relationship (SAR) studies .

Biological Activity

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Trifluoromethyl Group : Enhances metabolic stability and lipid solubility.

- Phenoxy Group : Contributes to the compound's reactivity and biological interactions.

- Methanesulfonamide Moiety : Implicated in various biological activities.

The molecular formula is , with a molecular weight of approximately 375.38 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including glucuronidase, which is involved in drug metabolism and detoxification pathways. Inhibition of this enzyme may have therapeutic implications in treating diseases related to glucuronidase activity.

- Protein Interactions : Molecular docking studies suggest that the trifluoromethyl group facilitates strong interactions with protein targets through hydrogen bonding and halogen interactions, enhancing the binding affinity of the compound to its targets .

- Antioxidant Activity : Similar compounds have exhibited antioxidant properties, which may contribute to their overall biological efficacy .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits glucuronidase activity, suggesting potential applications in pharmacological therapies targeting metabolic pathways associated with this enzyme.

- Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. These findings indicate its potential as an anticancer agent .

- Molecular Docking Analysis : Docking studies have revealed that the trifluoromethyl group significantly enhances the interaction with target proteins, which may explain the compound's increased biological activity compared to similar structures lacking this group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.